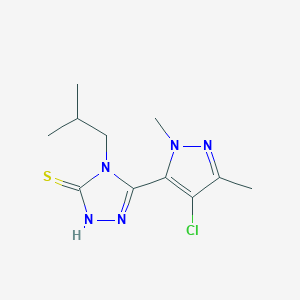
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have shown that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is that it has been shown to possess a range of biological activities, making it a potentially useful compound for a variety of research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research on (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of this compound as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its use in various research applications.
Métodos De Síntesis
The synthesis of (8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 2,3-dimethoxybenzaldehyde and 2,3-dimethoxyacetophenone with malononitrile and ammonium acetate in the presence of glacial acetic acid. The resulting product is then subjected to cyclization and reduction reactions to yield this compound.
Aplicaciones Científicas De Investigación
(8Z)-2-amino-8-(2,3-dimethoxybenzylidene)-4-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C27H28N2O5 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(8Z)-2-amino-4-(2,3-dimethoxyphenyl)-8-[(2,3-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O5/c1-30-21-12-6-9-17(25(21)32-3)14-16-8-5-10-18-23(20(15-28)27(29)34-24(16)18)19-11-7-13-22(31-2)26(19)33-4/h6-7,9,11-14,23H,5,8,10,29H2,1-4H3/b16-14- |
Clave InChI |
CTVLQMQEWOKQLT-PEZBUJJGSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C\2/CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=C2CCCC3=C2OC(=C(C3C4=C(C(=CC=C4)OC)OC)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B279873.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279885.png)

